molecular formula C17H16N2O B11854644 2-(4-isopropylphenyl)quinazolin-4(1H)-one CAS No. 82256-10-8

2-(4-isopropylphenyl)quinazolin-4(1H)-one

Cat. No.: B11854644
CAS No.: 82256-10-8
M. Wt: 264.32 g/mol
InChI Key: RQZMCLQRFIDKLK-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-isopropylphenyl substituent, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 4-isopropylbenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazolinone core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

2-(4-isopropylphenyl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can influence various biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazolin-4(1H)-one
  • 2-(4-methylphenyl)quinazolin-4(1H)-one
  • 2-(4-chlorophenyl)quinazolin-4(1H)-one

Uniqueness

2-(4-isopropylphenyl)quinazolin-4(1H)-one is unique due to the presence of the 4-isopropylphenyl substituent, which can influence its chemical properties and biological activities. This substituent may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets.

Properties

CAS No.

82256-10-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O/c1-11(2)12-7-9-13(10-8-12)16-18-15-6-4-3-5-14(15)17(20)19-16/h3-11H,1-2H3,(H,18,19,20)

InChI Key

RQZMCLQRFIDKLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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